
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound. It is a solid at 20°C . The compound has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions. For example, they can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a molecular formula of C14H19BO4 and a molecular weight of 262.11 .科学的研究の応用
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its boronic ester moiety is particularly useful in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds in the production of pharmaceuticals and fine chemicals .
Material Science
In material science, the thiophene derivative is employed for its electronic properties. It’s used in the development of organic semiconductors , which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Medicinal Chemistry
The compound’s thiophene ring is a common motif in medicinal chemistry. Thiophene derivatives exhibit a range of pharmacological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This makes them valuable scaffolds in drug discovery and design .
Analytical Chemistry
In analytical chemistry, such compounds can act as fluorescent probes . They are used to detect and measure the presence of various analytes, such as hydrogen peroxide, saccharides, and metal ions, due to their ability to produce a fluorescent signal upon binding .
Crystallography and Structural Analysis
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is used in crystallography to study the crystal structure of organic compounds. Its well-defined geometry and stability facilitate the determination of molecular conformation and arrangement .
Computational Chemistry
The compound is also significant in computational chemistry for density functional theory (DFT) studies. It helps in the calculation of molecular electrostatic potential and frontier molecular orbitals, which are crucial for predicting reactivity and stability of molecules .
作用機序
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the borylation pathway. This pathway involves the addition of a boron atom to organic compounds, leading to the formation of organoboron compounds . These compounds are often used as intermediates in the synthesis of more complex organic molecules.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of organoboron compounds, which can serve as intermediates in various chemical reactions . These reactions can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the borylation reaction may require specific conditions, such as the presence of a palladium catalyst . Additionally, the stability of the compound may be affected by exposure to air or moisture.
特性
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-7-18-9(8)10(14)15-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYCRSYAELDCRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673709 |
Source


|
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
CAS RN |
1227664-10-9 |
Source


|
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)


![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
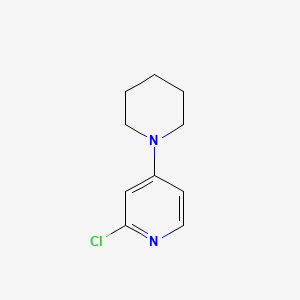
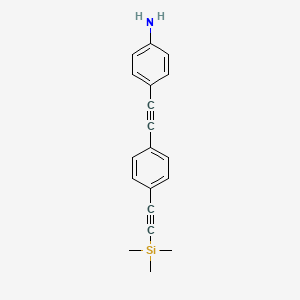
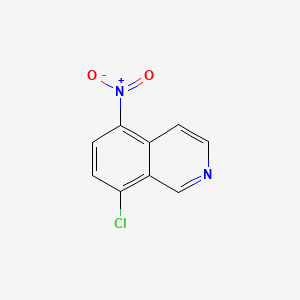

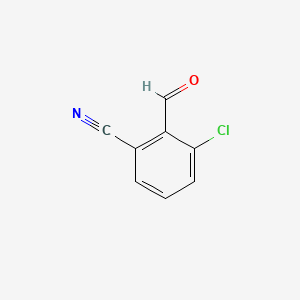
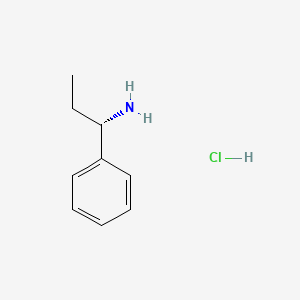
![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)
![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)
